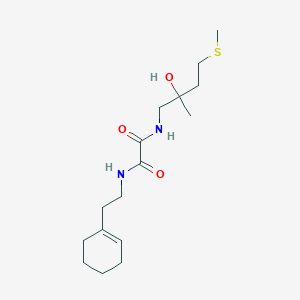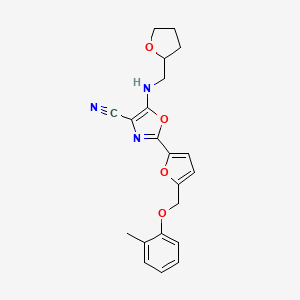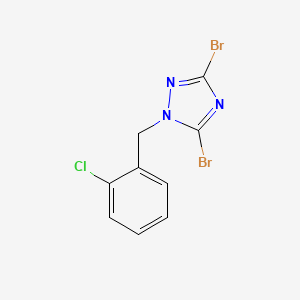![molecular formula C19H17FN2O2S B2725694 N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide CAS No. 895780-67-3](/img/structure/B2725694.png)
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a fluorophenyl group, and a methoxybenzamide group .
Molecular Structure Analysis
The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The fluorophenyl group contains a phenyl ring (a six-membered carbon ring) with a fluorine atom attached . The methoxybenzamide group contains a benzamide moiety with a methoxy group attached .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the thiazole ring is known to undergo electrophilic substitution at the C-5 position . The presence of the fluorine atom could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect properties such as lipophilicity and acidity .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research on derivatives of the compound has shown promising antimicrobial properties. For instance, a study on the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against strains of fungi, suggesting potential therapeutic intervention for microbial diseases (Desai, Rajpara, & Joshi, 2013). Another study focused on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, showing enhanced antimicrobial activity, particularly when a fluorine atom is present at the 4th position of the benzoyl group in the final compounds, underscoring the role of fluorine in antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of related compounds have been explored to understand their chemical behavior and potential applications. A study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide evaluated the influence of intermolecular interactions on molecular geometry, indicating minor effects on bond lengths and angles but significant impacts on dihedral angles and the rotational conformation of aromatic rings. Such insights are crucial for designing compounds with specific chemical properties (Karabulut et al., 2014).
Pharmacological Evaluation
The pharmacological evaluation of derivatives has revealed anticonvulsant activities and interactions with benzodiazepine receptors. A study on 4-thiazolidinone derivatives as agonists of benzodiazepine receptors found that some compounds exhibited considerable anticonvulsant activity in tests, without impairing learning and memory. This suggests the therapeutic potential of these compounds in treating conditions such as epilepsy or anxiety, mediated through benzodiazepine receptors (Faizi et al., 2017).
Mecanismo De Acción
Target of Action
The compound N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide is a thiazole derivative . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The specific interactions of this compound with its targets would depend on the nature of the targets and the compound’s chemical structure.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-24-17-7-5-13(6-8-17)18(23)21-10-9-16-12-25-19(22-16)14-3-2-4-15(20)11-14/h2-8,11-12H,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSBKKLNARPCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)
![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)

![6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2725618.png)
![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)
![5-methyl-2-{[3-(3-methylphenoxy)propyl]thio}-1H-benzimidazole](/img/structure/B2725620.png)
![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2725621.png)
![8-[3-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2725623.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2725625.png)

![Ethyl 3-{[(3-fluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2725628.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2725633.png)